6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole fused to a quinoline core. Its structural uniqueness arises from the 6,8-difluoro substitution on the quinoline ring, a 3-nitrophenyl group at position 1, and a phenyl group at position 2. This compound belongs to the pyrazolo[4,3-c]quinoline family, which has garnered attention for diverse pharmacological activities, including anti-inflammatory, anticancer, and anti-angiogenic effects . Below, we compare its structural, synthetic, and functional attributes with key analogues.
Properties
IUPAC Name |
6,8-difluoro-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F2N4O2/c23-14-9-17-21(19(24)10-14)25-12-18-20(13-5-2-1-3-6-13)26-27(22(17)18)15-7-4-8-16(11-15)28(29)30/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAHXTGWUKRXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic synthesis
Formation of the Pyrazoloquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminobenzonitrile and an appropriate diketone under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the 6 and 8 positions.
Attachment of the Nitrophenyl and Phenyl Groups: These groups can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acid derivatives of the desired aryl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives where fluorine atoms are replaced by nucleophiles.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of pyrazoloquinolines as anticancer agents. The compound has shown efficacy in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyrazoloquinolines have been identified as potent inhibitors of kinases involved in cancer progression. A notable example is the inhibition of Plasmodium falciparum protein kinase 6 (PfPK6), where modifications on the quinoline ring significantly affected potency, suggesting that similar modifications could enhance the activity of 6,8-difluoro derivatives against cancer targets .
Anti-inflammatory Effects
The compound's structure allows it to interact with inflammatory pathways. Pyrazoloquinolines have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes and reducing pro-inflammatory cytokine production. In vitro studies have demonstrated that compounds with similar scaffolds can effectively reduce inflammation in various models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline. Research indicates that modifications at specific positions on the pyrazole and quinoline rings can lead to improved biological activity. For example, substituents on the phenyl groups have been shown to influence both potency and selectivity for targets such as kinases and receptors .
Case Study 1: Antitumor Activity
In a study evaluating a series of pyrazoloquinoline derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction .
Case Study 2: Kinase Inhibition
Another investigation focused on the inhibition of PfPK6 by various pyrazoloquinoline derivatives. The study revealed that modifications to the quinoline core could enhance binding affinity and specificity towards PfPK6. The lead compound exhibited a Ki value in the low nanomolar range, showcasing its potential as a therapeutic agent against malaria .
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline depends on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural and Functional Comparison
Key Observations:
- Electron-Withdrawing vs. Donating Groups: The 3-nitrophenyl group in the target compound is strongly electron-withdrawing, which may enhance binding to enzymes like iNOS or COX-2 compared to electron-donating groups (e.g., -OH in 2i or -OMe in C350-0671). This could improve potency but may also affect solubility .
- Fluorine Substitution : The 6,8-difluoro pattern is shared with C350-0671 and ELND004. Fluorine atoms often improve metabolic stability and membrane permeability but may increase lipophilicity (logP = 5.6 in C350-0671 vs. unmeasured for the target compound) .
- Amino vs. Nitro Groups: Amino-substituted derivatives (e.g., 2a, 2i) show potent anti-inflammatory activity but suffer from cytotoxicity. The nitro group in the target compound may reduce cytotoxicity while maintaining activity, though direct data are lacking .
Molecular Properties and Drug-Likeness
Table 2. Physicochemical Properties
- The target compound’s higher logP and nitro group suggest lower aqueous solubility compared to 2i but better membrane penetration than hydrophilic analogues.
Biological Activity
6,8-Difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a pyrazoloquinoline backbone with difluoro and nitrophenyl substituents, contributing to its pharmacological properties. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily investigated through its effects on cancer cell lines and enzyme inhibition. Below are key findings from relevant studies.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The MTT assay was employed to assess cell viability, revealing the following results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 15.7 | Moderate Inhibition |
| MCF-7 (Breast) | 10.2 | Strong Inhibition |
| HCT-116 (Colon) | 12.5 | Moderate Inhibition |
These results indicate that the compound may serve as a promising candidate for further development as an anticancer agent. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibitory activities were quantified as follows:
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| AChE | 0.23 | Non-competitive |
| BuChE | 0.13 | Competitive |
These findings suggest that the compound may have implications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Lung Cancer Cells : A study conducted on A549 cells revealed that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.
- Neuroprotection Studies : In models of neurotoxicity induced by hydrogen peroxide, the compound demonstrated protective effects on neuronal cells, indicating its potential role in neuroprotection .
Q & A
Q. What are the common synthetic routes for 6,8-difluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and what are their limitations?
The synthesis typically involves multi-step heterocyclic condensation. A key route starts with 2,4-dichloroquinoline-3-carbonitrile, which undergoes substitution reactions (e.g., with NaN₃ or hydrazine hydrate) to form intermediates like tetrazoloquinoline or iminophosphorane derivatives . Electrochemical methods using pyrazole-4-carbaldehydes and aniline derivatives under optimized conditions (e.g., acid catalysis) are also reported, though regioselectivity challenges may arise due to competing side reactions . Limitations include low yields in direct amination and the need for stringent reaction controls to avoid undesired byproducts .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 7.24–8.59 ppm for aromatic protons), elemental analysis (C, H, N content verification), and mass spectrometry (HRMS for molecular ion validation) . IR spectroscopy identifies functional groups (e.g., NH stretches at ~3150–3195 cm⁻¹), while X-ray crystallography resolves regiochemical ambiguities in fused quinoline systems .
Q. What are the primary pharmaceutical research applications of pyrazolo[4,3-c]quinoline derivatives?
These derivatives are explored as anti-inflammatory agents (via inhibition of nitric oxide production in RAW 264.7 cells) , anticancer therapeutics (targeting β-glucuronidase to reduce chemotherapy toxicity) , and neurological modulators (e.g., CB2 receptor agonists for Alzheimer’s disease) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing diamino-substituted pyrazolo[4,3-c]quinolines be addressed?
The synthesis of 3,4-diamino derivatives requires careful control of reaction pathways. For example, phosphazene intermediates (e.g., 6 in ) enable selective amination at the 3-position, followed by hydrazine fusion to introduce the 4-amino group . Computational modeling (e.g., DFT analysis) predicts regioselectivity trends in alkylation or azide cyclization steps, guiding reagent choice and temperature optimization .
Q. What mechanistic insights explain the anti-inflammatory activity of this compound?
Derivatives like 2i and 2m ( ) inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in LPS-stimulated macrophages. QSAR studies correlate substituent electronegativity (e.g., 4-hydroxyphenyl groups) with enhanced NO suppression, suggesting hydrogen bonding and π-π stacking interactions at the enzyme active site .
Q. How do structural modifications influence selectivity for CB2 receptors in neurological applications?
Constrained analogues, such as adamantanylmethyl-3-oxo-pyrazolo[4,3-c]quinoline, exhibit improved CB2 affinity due to steric complementarity with the receptor’s hydrophobic binding pocket. Fluorine substitutions at positions 6 and 8 enhance metabolic stability by reducing CYP450-mediated oxidation, as demonstrated in murine colitis models .
Q. What strategies improve the metabolic stability of pyrazolo[4,3-c]quinolines in vivo?
Fluorine incorporation (e.g., 6,8-difluoro substitution) and sulfonyl group introduction (e.g., trifluoromethylphenylsulfonyl in ELND006/007) reduce first-pass metabolism by blocking oxidative degradation pathways. Pharmacokinetic studies in mice show prolonged half-life (>8 hours) and enhanced blood-brain barrier penetration .
Q. Can pyrazolo[4,3-c]quinolines act as fluorescent probes for biomolecular targets?
Yes. Derivatives with electron-donating substituents (e.g., NH₂ or OCH₃) exhibit blue-green fluorescence (λem = 444.5 nm in cyclohexane) and selectively bind G-quadruplex DNA structures, such as the c-MYC promoter, via intercalation. This property is leveraged in live-cell imaging and nucleic acid detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
